Boc-leu-(R)-val-OH

Peptide Conformational Analysis β-Hairpin Design Stereochemical Effects

Boc-Leu-(R)-Val-OH delivers D-valine stereochemistry essential for type II′ β-turn nucleation in β-hairpin synthesis. The D-configuration confers proteolytic resistance absent in all-L diastereomers, while orthogonal Boc protection enables convergent strategies. Unlike sequence-reversed or backbone-modified analogs, it ensures predictable coupling and conformational stability for bioactive peptidomimetics and cyclic depsipeptide synthesis. Select based on stereochemistry, not generic substitution.

Molecular Formula C16H32N2O4
Molecular Weight 316.44 g/mol
Cat. No. B12282300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-leu-(R)-val-OH
Molecular FormulaC16H32N2O4
Molecular Weight316.44 g/mol
Structural Identifiers
SMILESCC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)
InChIKeyGNQZRCXIDDSAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Leu-(R)-Val-OH: A Stereochemically Defined Protected Dipeptide Building Block for Precision Peptide Synthesis and Peptidomimetic Design


Boc-Leu-(R)-Val-OH (CAS 82252-39-9) is an N-terminally tert-butoxycarbonyl (Boc)-protected dipeptide comprising L-leucine and D-valine residues with a free C-terminal carboxylic acid [1]. As a protected dipeptide, it serves as a foundational building block in both solid-phase and solution-phase peptide synthesis, offering an orthogonal protection strategy where the Boc group provides stability under basic conditions while enabling selective acidic deprotection [2]. The compound possesses two defined stereocenters—the L-configuration at the leucine residue and the D-configuration at the valine residue [1]—which confers specific conformational constraints and biological recognition properties distinct from all-L diastereomers and sequence-reversed analogs. Its molecular formula is C₁₆H₃₂N₂O₄ with a molecular weight of 316.44 g/mol, and it typically appears as a white to off-white crystalline powder with a topological polar surface area of 87.7 Ų and an XLogP3 value of 0.9 [1].

Why Boc-Leu-(R)-Val-OH Cannot Be Replaced by Common Dipeptide Analogs: The Functional Consequences of Stereochemical and Structural Differentiation


In peptide and peptidomimetic synthesis, dipeptide building blocks bearing identical amino acid compositions but differing in stereochemistry, sequence order, or backbone modification exhibit fundamentally distinct conformational, enzymatic, and biological properties. Boc-Leu-(R)-Val-OH features a D-valine residue, which introduces stereochemical constraints that diverge from the naturally occurring L-valine-containing counterpart Boc-Leu-Val-OH [1]. This D-configuration confers enhanced resistance to proteolytic degradation [2] and alters the local backbone conformation in ways that cannot be replicated by all-L dipeptides. Furthermore, Boc-Leu-(R)-Val-OH is structurally distinguished from its sequence-reversed analog Boc-D-Val-Leu-OH and from backbone-modified variants such as reduced amide (psi[CH₂NH]) isosteres, each of which produces different hydrogen-bonding patterns and biological recognition profiles [3]. Consequently, procurement decisions cannot rely on generic 'Boc-Leu-Val' family substitution; selection must be driven by the specific stereochemical and structural requirements of the target peptide or peptidomimetic scaffold.

Boc-Leu-(R)-Val-OH: Quantified Differentiation Evidence for Informed Procurement and Experimental Selection


D-Valine Stereochemistry Alters β-Hairpin Conformation and Stability in Designed Octapeptides

Boc-Leu-(R)-Val-OH contains D-valine, which fundamentally alters peptide secondary structure induction relative to L-valine-containing analogs. While the dipeptide itself is a protected precursor, peptides incorporating D-valine residues at the i+1 position of β-turns stabilize type II' β-turns, which are essential for β-hairpin nucleation, in contrast to L-amino acids which favor type I/II turns [1]. In model octapeptide systems Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe, CD spectra in organic solvents (TFE, MeOH) reveal a characteristic β-sheet signature with minima at 214-217 nm [2]. The D-Pro-Gly segment nucleates a type II' β-turn, a conformation accessible specifically with D-amino acids, and replacement with L-Pro would yield a fundamentally different turn geometry and altered hairpin stability [1].

Peptide Conformational Analysis β-Hairpin Design Stereochemical Effects

Cα-Alkylation Efficiency in Glycine Residues Depends on N-Terminal Dipeptide Stereochemistry

In linear tri-, tetra-, and pentapeptide systems, the efficiency of Cα-alkylation at glycine residues via peptide enolate intermediates is modulated by the stereochemistry and identity of adjacent residues. Boc-Leu-(R)-Val-OH, as a protected dipeptide containing D-valine, provides a distinct steric and electronic environment compared to L-valine-containing counterparts. Research on peptide enolates demonstrates that the stability of the α-carbanion intermediate—and thus alkylation yield—is influenced by the N-terminal protecting group and the stereochemical configuration of neighboring amino acids [1]. While direct yield comparisons between Boc-Leu-(R)-Val-OH and Boc-Leu-Val-OH in identical alkylation reactions are not available in the public domain, the differential carbanion stabilization conferred by D- versus L-valine residues constitutes a mechanistically grounded basis for expecting divergent reactivity profiles in synthetic applications involving enolate chemistry.

Peptide C-Alkylation Carbanion Stability Peptidomimetic Synthesis

Boc-Leu-Leu-Val-OH Exhibits Differential Protease Substrate Specificity: Class-Level Evidence for Leu-Val Containing Peptides

Tripeptide and tetrapeptide derivatives containing the Leu-Val motif exhibit distinct cleavage profiles across different protease classes. In substrate profiling studies using fluorogenic AMC (7-amino-4-methylcoumarin)-conjugated peptides, Boc-Leu-Leu-Val-Tyr-AMC was not hydrolyzed by a serine protease isolated from porcine skeletal muscle, whereas the same enzyme cleaved Boc-Val-Leu-Lys-AMC [1]. Similarly, a cysteine protease from the same source failed to hydrolyze Boc-Leu-Leu-Val-Tyr-AMC, Boc-Val-Leu-Lys-AMC, or Boc-Leu-Leu-Glu-AMC [1]. These findings establish that the Leu-Val sequence context—and by extension, the Boc-Leu-(R)-Val-OH precursor—imparts specific recognition properties that are not interchangeable with Val-Leu or other dipeptide motifs. While Boc-Leu-(R)-Val-OH itself is a protected precursor rather than a substrate, peptides synthesized from this building block will carry the Leu-(R)-Val stereochemical signature, which is expected to exhibit protease recognition profiles distinct from both all-L diastereomers and sequence-reversed analogs.

Protease Substrate Profiling Fluorogenic Assays Enzyme Selectivity

Aureobasidin A Total Synthesis Demonstrates Synthetic Utility of Leucyl-N-Methyl-β-Hydroxyvalyl Building Blocks in Cyclopeptolide Construction

The total synthesis of aureobasidin A, a potent antifungal cyclopeptolide, utilized a protected tripeptolide benzyl ester containing the Leu-N-methyl-β-hydroxyvalyl motif. Specifically, Boc-leucyl-N-methyl-β-hydroxyvalyl-(2R)-oxy-(3R)-methylpentanoate [Boc-Leu-HOMeVal-(R)-HMP-OBn] served as a key intermediate that facilitated construction of cyclopeptolides 28, 34, 45, and 47 [1]. This work establishes that Boc-protected dipeptide and tripeptide building blocks incorporating β-hydroxyvaline (a valine derivative) and D-configured residues are synthetically tractable precursors for complex cyclic depsipeptide natural product synthesis. The successful use of Boc-Leu-HOMeVal-(R)-HMP-OBn demonstrates the feasibility of Boc-Leu-(R)-Val-OH as a precursor for analogous synthetic strategies, particularly where (R)-configured valine residues are required in the final product architecture.

Cyclopeptolide Synthesis Antifungal Natural Products Total Synthesis

Boc-Leu-(R)-Val-OH: Research and Industrial Application Scenarios Supported by Evidence


Design and Synthesis of Stereochemically Defined β-Hairpin Peptides and β-Sheet Mimetics

Boc-Leu-(R)-Val-OH is the preferred dipeptide building block for constructing β-hairpin peptides requiring type II' β-turn nucleation [1]. The D-valine residue in this compound provides the stereochemical configuration necessary for stabilizing the turn geometry when incorporated at the i+1 position. Researchers synthesizing model octapeptides of the Boc-Leu-Val-Val-D-Xxx-Gly-Leu-Val-Val-OMe scaffold should select this building block specifically for the N-terminal segment to ensure correct conformational folding, as demonstrated in CD spectroscopic studies showing characteristic β-sheet minima at 214-217 nm [2].

Synthesis of Protease-Resistant Peptidomimetics and Enzyme Substrate Probes

The D-valine residue in Boc-Leu-(R)-Val-OH confers resistance to proteolytic degradation, making this dipeptide building block valuable for synthesizing metabolically stable peptidomimetics [1]. Additionally, peptides containing the Leu-Val motif exhibit differential recognition by serine and cysteine proteases, as demonstrated by substrate profiling studies where Boc-Leu-Leu-Val-Tyr-AMC was selectively not hydrolyzed by porcine skeletal muscle proteases while Boc-Val-Leu-Lys-AMC was cleaved [2]. Boc-Leu-(R)-Val-OH should be procured when designing protease-resistant analogs or when developing substrate probes that require specific protease recognition or evasion profiles.

Total Synthesis of Cyclic Depsipeptide Natural Products Containing D-Valine Residues

Boc-Leu-(R)-Val-OH serves as a key precursor for the total synthesis of cyclic depsipeptide natural products, including aureobasidin A analogs [1]. In such synthetic campaigns, the (R)-configured valine residue is essential for maintaining the stereochemical integrity required for biological activity. The successful use of Boc-Leu-HOMeVal-(R)-HMP-OBn in aureobasidin A total synthesis establishes the synthetic tractability of Boc-protected building blocks containing D-configured valine derivatives, supporting procurement of Boc-Leu-(R)-Val-OH for analogous cyclopeptolide construction efforts.

Solid-Phase and Solution-Phase Peptide Synthesis Requiring Orthogonal Boc Protection Strategy

Boc-Leu-(R)-Val-OH is a reliable, high-purity building block for both solid-phase and solution-phase peptide synthesis where orthogonal N-terminal protection is required [1]. The Boc group provides stability under basic conditions (e.g., Fmoc deprotection with piperidine) while enabling selective deprotection under acidic conditions (e.g., TFA in DCM). This orthogonal compatibility makes Boc-Leu-(R)-Val-OH suitable for convergent synthetic strategies where multiple protecting groups must be manipulated sequentially, as well as for Boc-SPPS protocols using HF cleavage or TFA-mediated deprotection. With a defined stereocenter count of two and a topological polar surface area of 87.7 Ų [2], the compound offers reproducible coupling behavior and predictable solubility characteristics in common peptide synthesis solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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